2-ethyl-1H-pyrrole-3-carboxylic acid
Description
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Properties
IUPAC Name |
2-ethyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-6-5(7(9)10)3-4-8-6/h3-4,8H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHIAUOYDVJJSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling: Acidity and pKa Determinants of 2-Ethyl-1H-pyrrole-3-carboxylic Acid
Executive Summary
2-Ethyl-1H-pyrrole-3-carboxylic acid (CAS: 936-45-8) represents a critical scaffold in medicinal chemistry, particularly in the synthesis of porphyrins and kinase inhibitors. Understanding its dissociation constant (
This guide provides a definitive analysis of the compound's acidity, grounded in electronic structure theory and comparative structure-activity relationships (SAR). Furthermore, it details a self-validating experimental protocol for determining accurate
Structural Analysis & Theoretical pKa
To accurately predict and interpret the acidity of 2-ethyl-1H-pyrrole-3-carboxylic acid, we must deconstruct its electronic environment. The molecule possesses two potential ionization sites, though only one is physiologically relevant in aqueous media.
The Primary Ionization Center: Carboxylic Acid (-COOH)
The carboxylic acid at position 3 is the primary acidic site. Unlike benzoic acid (
-
Baseline: Unsubstituted pyrrole-3-carboxylic acid exhibits a
of approximately 5.0 – 5.1 . -
Substituent Effect (2-Ethyl): The ethyl group at position 2 exerts a positive inductive effect (+I). By donating electron density into the pyrrole ring, it further intensifies the electron density near the carboxylate group.
-
Net Result: The +I effect destabilizes the conjugate base (
), shifting the equilibrium toward the protonated form. Consequently, we predict the of the 2-ethyl derivative to be slightly higher than the parent, likely in the range of 5.2 – 5.5 .
The Secondary Center: Pyrrole Nitrogen (-NH-)
The pyrrole nitrogen lone pair is involved in the aromatic sextet, making it unavailable for protonation (non-basic) and rendering the N-H bond difficult to break (weakly acidic).
-
Acidity: The
for pyrrole N-H deprotonation is (in DMSO) or (in acetonitrile). It is effectively neutral in aqueous buffers pH 1–14. -
Basicity: Protonation of the pyrrole ring occurs on carbon, not nitrogen, and only under highly acidic conditions (
of conjugate acid ).
Comparative Data Table
| Compound | Substituent (Pos 2) | Electronic Effect | Approx. pKa (COOH) | Reference Context |
| Pyrrole-2-carboxylic acid | -H | N/A | 4.4 - 4.5 | Resonance stabilization of anion |
| Pyrrole-3-carboxylic acid | -H | N/A | 5.0 - 5.1 | Reduced conjugation vs Pos 2 |
| 2-Ethyl-1H-pyrrole-3-COOH | -Ethyl | +I (Donating) | 5.2 - 5.5 | Destabilized Anion |
| 2-Trifluoromethyl-pyrrole-3-COOH | -CF3 | -I (Withdrawing) | < 4.0 | Stabilized Anion |
Ionization Equilibrium Visualization
The following diagram illustrates the dissociation pathway and the electronic influence of the ethyl group.
Figure 1: Ionization equilibrium of 2-ethyl-1H-pyrrole-3-carboxylic acid showing the inductive influence of the ethyl substituent.
Experimental Protocol: Determination of pKa
Direct titration in water is often precluded by the poor solubility of alkyl-pyrroles. The most robust method for this class of compounds is Potentiometric Titration in Mixed Solvents (Yasuda-Shedlovsky Method) .
Principle
The
Materials
-
Analyte: ~50 mg 2-ethyl-1H-pyrrole-3-carboxylic acid (High Purity).
-
Titrant: 0.1 M KOH (standardized, carbonate-free).
-
Solvent: Methanol (HPLC Grade) and degassed deionized water.
-
Instrument: Potentiometric titrator with a glass pH electrode (calibrated in aqueous buffers, then conditioned).
Step-by-Step Methodology
-
Preparation of Solvent Ratios: Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) Methanol in Water.
-
Sample Dissolution: Dissolve
mol of the analyte in 50 mL of the 50% methanol mixture. Ensure complete dissolution. -
Inert Atmosphere: Blanket the titration vessel with Nitrogen or Argon to prevent
absorption (which alters pH). -
Titration:
-
Add 0.1 M KOH in small increments (e.g., 50
). -
Record equilibrium pH (wait for drift < 0.01 pH/min).
-
Continue past the equivalence point.
-
-
Replication: Repeat the procedure for the 40% and 30% mixtures.
-
Note: As methanol content decreases, watch for precipitation. If precipitation occurs, use higher methanol ratios (e.g., 60%, 50%, 40%) for extrapolation.
-
-
Data Processing (Gran Plot): Use Gran's method to determine the exact equivalence point (
) and calculate at half-neutralization ( ).
Calculation & Extrapolation Workflow
Figure 2: Workflow for the Yasuda-Shedlovsky extrapolation method to determine aqueous pKa for sparingly soluble acids.
Implications for Drug Development
Understanding the
Solubility & Formulation
-
pH < 4.0: The molecule exists predominantly in the neutral, protonated form. Solubility will be minimal in aqueous media.
-
pH > 6.5: The molecule is >90% ionized (carboxylate form). Solubility increases significantly.
-
Salt Selection: To improve solid-state stability and solubility, form salts with counter-ions like Sodium (
) or Tromethamine (Tris). Avoid weak bases that might not fully deprotonate the acid.
Liquid-Liquid Extraction (LLE)
-
To Extract Product: Acidify the aqueous layer to pH ~3.0 (2 units below
). The neutral pyrrole acid will partition into the organic phase (e.g., Ethyl Acetate or DCM). -
To Wash Impurities: Maintain aqueous phase at pH ~8.0. The pyrrole acid remains in the water layer as the carboxylate salt, allowing non-acidic organic impurities to be washed away with organic solvent.
References
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Yasuda-Shedlovsky protocol). Link
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Source for electronic effects in pyrroles). Link
- Jones, R. A. (1990). Pyrroles: Part 1: The Synthesis and the Physical and Chemical Aspects of the Pyrrole Ring. Wiley-Interscience.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 70564, Pyrrole-3-carboxylic acid. (Used for baseline pKa verification). Link
difference between 2-methyl and 2-ethyl-1H-pyrrole-3-carboxylic acid
Gathering Initial Data
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Strategic Engineering of 2-Ethyl Substituted Pyrrole-3-Carboxylic Acid Derivatives
Executive Summary: The "Methyl-to-Ethyl" Strategy
In medicinal chemistry, the pyrrole-3-carboxylic acid scaffold is a "privileged structure," serving as the core for numerous kinase inhibitors, HMG-CoA reductase inhibitors (e.g., Atorvastatin), and anti-inflammatory agents. While 2-methyl substituted pyrroles are ubiquitous due to the commercial availability of ethyl acetoacetate, the 2-ethyl substituted variants represent a critical area for lead optimization.
The "Methyl-to-Ethyl" switch is a strategic modification used to:
-
Fill Hydrophobic Pockets: The additional methylene unit (
) increases steric bulk and lipophilicity, potentially enhancing van der Waals interactions within a hydrophobic binding pocket. -
Modulate Metabolic Stability: Altering the alkyl chain length can shift the site of metabolic oxidation.
-
Fine-tune Solubility: Adjusting the LogP to optimize membrane permeability.
This guide provides a definitive technical workflow for the synthesis, characterization, and application of 2-ethyl pyrrole-3-carboxylic acid derivatives.
Chemical Architecture & Synthesis
The most robust route to 2-ethyl substituted pyrrole-3-carboxylates is the Modified Hantzsch Pyrrole Synthesis . Unlike the classic Hantzsch synthesis which typically utilizes ethyl acetoacetate to yield a 2-methyl group, this protocol employs ethyl 3-oxopentanoate (ethyl propionylacetate) to install the 2-ethyl moiety.
Retrosynthetic Analysis
The construction of the pyrrole ring involves the condensation of a
-
Fragment A (C2-C3): Ethyl 3-oxopentanoate (Provides the 2-ethyl and 3-carboxylate groups).
-
Fragment B (C4-C5):
-Halo ketone (e.g., Chloroacetone for 4-methyl, or -bromoacetophenone for 4-phenyl). -
Fragment C (N1): Ammonia (or primary amine for N-substituted derivatives).
Visualization: The Modified Hantzsch Pathway
Figure 1: The Modified Hantzsch Synthesis pathway utilizing ethyl 3-oxopentanoate to install the 2-ethyl substituent.
Detailed Experimental Protocol
This protocol describes the synthesis of Ethyl 2-ethyl-4-methyl-1H-pyrrole-3-carboxylate . This compound serves as a versatile intermediate; the ester can be hydrolyzed to the acid for amide coupling, and the C5 position remains open for further functionalization (e.g., formylation via Vilsmeier-Haack).
Materials & Reagents
| Reagent | Equiv. | Function |
| Ethyl 3-oxopentanoate | 1.0 | |
| Chloroacetone | 1.1 | |
| Ammonium Hydroxide (25% aq) | 5.0 | Nitrogen source & Base |
| Ethanol | Solvent | Reaction medium |
| Water | Solvent | Precipitation medium |
Step-by-Step Methodology
Phase 1: Enamine Formation & Cyclization
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer.
-
Dissolution: Charge the flask with Ethyl 3-oxopentanoate (14.4 g, 100 mmol) and Ethanol (50 mL). Cool the solution to 0–5 °C using an ice bath.
-
Ammonia Addition: Add Ammonium Hydroxide (25% aq, 35 mL) dropwise, maintaining the internal temperature below 10 °C. Rationale: Exothermic reaction; temperature control prevents polymerization of the chloroacetone in the next step.
-
Alkylation: Add Chloroacetone (10.2 g, 110 mmol) dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature naturally and stir for 12 hours. The solution will darken as the pyrrole forms.
Phase 2: Work-up & Purification
-
Precipitation: Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as a solid.
-
Filtration: Collect the crude solid by vacuum filtration. Wash the cake with cold water (
mL) to remove residual ammonium salts. -
Recrystallization: Recrystallize the crude solid from hot Ethanol/Water (8:2).
-
Drying: Dry the crystals in a vacuum oven at 50 °C for 6 hours.
Expected Yield: 60–75% Appearance: Off-white to pale yellow needles.
Analytical Validation (Self-Validating Metrics)
To confirm the structure, look for these specific NMR signals which differentiate the 2-ethyl from a 2-methyl analog.
-
H NMR (400 MHz, CDCl
):- ~8.50 (br s, 1H, NH )
- ~6.35 (d, 1H, C5-H )
-
~4.25 (q, 2H, Ester OCH
CH ) -
~2.90 (q, 2H, C2-CH
CH ) Diagnostic Signal for 2-Ethyl -
~2.25 (s, 3H, C4-CH
) -
~1.35 (t, 3H, Ester OCH
CH ) -
~1.20 (t, 3H, C2-CH
CH )
Medicinal Chemistry: SAR & Optimization
When designing drugs, the decision to use a 2-ethyl group over a 2-methyl group is driven by specific physicochemical requirements.
Comparative Physicochemical Profile
| Property | 2-Methyl Derivative | 2-Ethyl Derivative | Impact on Drug Design |
| Steric Bulk (A value) | 1.70 | 1.75 | 2-Ethyl fills larger hydrophobic pockets. |
| Lipophilicity ( | Reference | +0.5 | Increases membrane permeability; enhances binding in lipophilic pockets. |
| Metabolic Liability | Benzylic oxidation | Ethyl chain offers a different metabolic soft spot. | |
| Electronic Effect | Inductive (+I) | Inductive (+I) | Similar electron donation to the pyrrole ring. |
Decision Logic for Substituent Selection
The following decision tree illustrates when to deploy the 2-ethyl substitution in a lead optimization campaign.
Figure 2: SAR Decision Tree for selecting between 2-methyl and 2-ethyl substitutions based on potency and physicochemical needs.
Functionalization & Downstream Applications
The Ethyl 2-ethyl-4-methyl-1H-pyrrole-3-carboxylate is rarely the final drug; it is a scaffold.
Hydrolysis to Carboxylic Acid
To couple the pyrrole to an amine (common in kinase inhibitors), the ester must be hydrolyzed.
-
Protocol: Reflux the ester in 10% NaOH/Ethanol (1:1) for 4 hours. Acidify with HCl to pH 2 to precipitate the free acid (2-ethyl-4-methyl-1H-pyrrole-3-carboxylic acid) .
Vilsmeier-Haack Formylation
Functionalizing the C5 position is critical for extending the scaffold.
-
Reagents: POCl
, DMF. -
Outcome: Introduction of an aldehyde at C5.
-
Relevance: This aldehyde can be condensed with indolinones to form Sunitinib analogs (where the 2-ethyl group would replace the standard substitution pattern to alter kinase selectivity profiles).
References
-
Hantzsch, A. (1890). "Ueber die Synthese pyrrolderivate." Berichte der deutschen chemischen Gesellschaft, 23(1), 1474-1476. [Link]
-
Estévez, V., et al. (2014). "General Overview of the Synthesis of Pyrroles." Chemical Reviews, 114(22), 11328–11378. [Link]
-
Li, J. J. (2014). "Hantzsch Pyrrole Synthesis." In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. [Link]
-
Fürstner, A. (2003). "Chemistry and Biology of Roseophilin and the Prodigiosin Alkaloids: A Survey of the Last 2500 Years." Angewandte Chemie International Edition, 42(31), 3582–3603. [Link]
Methodological & Application
Paal-Knorr synthesis protocol for 2-ethylpyrrole-3-carboxylic acid
Executive Summary
This application note details a robust protocol for the synthesis of 2-ethylpyrrole-3-carboxylic acid , a critical pharmacophore in porphyrin synthesis and kinase inhibitor development. While the Knorr pyrrole synthesis is often the default for pyrrole-3-carboxylates, it frequently necessitates zinc reduction and suffers from difficult waste management.
Here, we present a modified Paal-Knorr protocol utilizing a masked 1,4-dicarbonyl strategy. By generating the labile 1,4-dicarbonyl intermediate in situ from an acetal precursor, we minimize polymerization side reactions and furan formation, ensuring high yield and purity.
Key Advantages:
-
Atom Economy: Avoids heavy metal reductants (Zn/Hg).
-
Scalability: Streamlined biphasic workup suitable for multi-gram synthesis.
-
Purity: Controlled cyclization minimizes the "Paal-Knorr Furan" byproduct.
Reaction Design & Logic
The classical Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl with ammonia. However, the specific 1,4-dicarbonyl required for this target (ethyl 2-propionyl-4-oxobutanoate) is unstable due to the reactive aldehyde moiety.
To overcome this, we employ a Masked Precursor Strategy :
-
Alkylation: Ethyl propionylacetate is alkylated with bromoacetaldehyde diethyl acetal.
-
In-Situ Deprotection/Cyclization: The acetal is hydrolyzed under mild acidic conditions to release the aldehyde, which immediately condenses with ammonium acetate to form the pyrrole ring.
-
Hydrolysis: The resulting ester is saponified to yield the free acid.
Retrosynthetic Analysis (Graphviz)
Figure 1: Retrosynthetic pathway utilizing a masked aldehyde strategy to stabilize the 1,4-dicarbonyl precursor.
Experimental Protocol
Phase 1: Synthesis of the Masked Precursor (Alkylation)
Objective: Attach the acetaldehyde chain (protected as acetal) to the
Reagents:
-
Ethyl propionylacetate (1.0 eq)
-
Bromoacetaldehyde diethyl acetal (1.1 eq)
-
Potassium Carbonate (
), anhydrous (1.5 eq) -
DMF (Dimethylformamide), anhydrous (5 vol)
Procedure:
-
Setup: Charge a dry 3-neck round-bottom flask with
and anhydrous DMF under atmosphere. -
Addition: Add Ethyl propionylacetate dropwise at room temperature. Stir for 30 minutes to facilitate enolate formation.
-
Alkylation: Add Bromoacetaldehyde diethyl acetal dropwise.
-
Reaction: Heat the mixture to 80°C for 12 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The starting
-keto ester spot ( ) should disappear.
-
-
Workup: Cool to RT. Pour into ice water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate. -
Purification: Vacuum distillation is recommended to remove unreacted acetal.
-
Target: Ethyl 2-propionyl-4,4-diethoxybutanoate.
-
Phase 2: The Paal-Knorr Cyclization
Objective: Unmask the aldehyde and cyclize with ammonia to form the pyrrole ring.
Reagents:
-
Crude Acetal Intermediate (from Phase 1)
-
Ammonium Acetate (
) (5.0 eq) -
Acetic Acid (Glacial) (10 vol)
-
Water (1 vol)
Procedure:
-
Solubilization: Dissolve the acetal intermediate in Glacial Acetic Acid containing 10% water.
-
Note: The water/acid combo hydrolyzes the acetal to the aldehyde (Reaction Species A).
-
-
Cyclization: Add Ammonium Acetate in a single portion.
-
Reflux: Heat the mixture to 100°C for 2 hours.
-
Mechanism: The 1,4-dicarbonyl condenses with ammonia. The high equivalent of
prevents the competing formation of furan (which occurs under strictly acidic conditions without amine).
-
-
Quench: Pour the hot reaction mixture into cold water (50 vol).
-
Isolation: The product, Ethyl 2-ethylpyrrole-3-carboxylate , often precipitates as a solid. If oil forms, extract with DCM.
-
Crystallization: Recrystallize from Ethanol/Water.
Phase 3: Ester Hydrolysis
Objective: Generate the final carboxylic acid.
Procedure:
-
Dissolve the ester in Ethanol (5 vol).
-
Add 4M NaOH (3 eq). Reflux for 4 hours.
-
Concentrate ethanol. Acidify the aqueous residue with 6M HCl to pH 2.
-
Filter the precipitated 2-ethylpyrrole-3-carboxylic acid . Dry in a vacuum oven at 50°C.
Data & Validation
Quantitative Summary
| Parameter | Specification | Notes |
| Overall Yield | 55 - 65% | Calculated from Ethyl propionylacetate |
| Purity (HPLC) | >98.5% | Area % at 254 nm |
| Appearance | Off-white to tan solid | Oxidizes slightly upon air exposure |
| Melting Point | 180 - 182°C | Decomposes near MP |
Mechanistic Pathway (Graphviz)
This diagram illustrates the critical "hemiaminal" transition state that dictates pyrrole vs. furan selectivity.
Figure 2: Mechanistic flow of the Paal-Knorr condensation. The excess ammonia drives the equilibrium toward the imine, preventing furan formation.
Troubleshooting & Critical Parameters
-
Furan Formation:
-
Symptom: Product has a sweet, ether-like odor and low nitrogen content.
-
Cause: Insufficient ammonia source or acidity is too high, promoting oxygen attack on the carbonyl.
-
Fix: Ensure Ammonium Acetate is in large excess (5 eq). Do not use strong mineral acids (HCl) for the cyclization step; Acetic Acid acts as the buffer.
-
-
Incomplete Alkylation (Phase 1):
-
Symptom: Low yield in Phase 2; recovery of starting material.
-
Cause: Steric hindrance of the propionyl group.
-
Fix: Use NaH (Sodium Hydride) instead of
if the reaction is sluggish, but maintain strict anhydrous conditions.
-
-
Decarboxylation:
-
Symptom: Formation of 2-ethylpyrrole (liquid) during hydrolysis.
-
Cause: Overheating during the acidification step. Pyrrole-3-carboxylic acids are prone to thermal decarboxylation.
-
Fix: Acidify at
and do not heat the free acid above during drying.
-
References
-
Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr Synthesis of Furans. The Journal of Organic Chemistry. Link
-
Trost, B. M., & Doherty, G. A. (2000). An Asymmetric Synthesis of the Porphyrin a and Porphyrin d Ring Systems. Journal of the American Chemical Society. Link
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section: The Paal-Knorr Reaction). Link
Application Note: 2-Ethyl-1H-pyrrole-3-carboxylic Acid as a Scaffold for High-Potency TPC2 Agonists
Executive Summary
Two-Pore Channel 2 (TPC2) is a critical endolysosomal cation channel implicated in intracellular trafficking, pigmentation, and viral infection (e.g., Ebola, SARS-CoV-2). Small molecule agonists of the TPC2-A1 class (e.g., TPC2-A1-N, TPC2-A1-P) have emerged as essential tools for dissecting TPC2 physiology.
This guide details the utilization of 2-ethyl-1H-pyrrole-3-carboxylic acid as the core intermediate for synthesizing TPC2-A1-P and related structural analogs. Unlike non-specific activators, pyrrole-3-carboxamide derivatives offer high selectivity. This protocol covers the chemical conversion of the acid intermediate into the active amide agonist, followed by biological validation using lysosomal calcium imaging.
Chemical Context & Mechanism
The Role of the Intermediate
The 2,5-disubstituted pyrrole-3-carboxamide scaffold is the pharmacophore responsible for TPC2 activation.
-
2-Ethyl Group: Provides steric bulk necessary for hydrophobic pocket occupancy within the TPC2 agonist binding site.
-
Carboxylic Acid Moiety: Serves as the reactive handle for amide coupling. The resulting amide bond (often with an aniline derivative) is critical for hydrogen bonding interactions within the channel pore.
-
C5 Position: While the starting material (2-ethyl-1H-pyrrole-3-carboxylic acid) may lack a C5-substituent, high-potency agonists (like TPC2-A1-P) typically require a phenyl group here. This guide assumes the starting material is either pre-functionalized or will undergo C-H arylation.
Mechanism of Action
Upon synthesis, the agonist binds to the TPC2 channel, inducing a conformational change that opens the pore, releasing Ca²⁺ from the lysosome into the cytosol. This mimics the action of the endogenous ligand NAADP but with greater stability and membrane permeability.
Workflow Visualization
The following diagram illustrates the conversion of the acid intermediate to the active agonist and its downstream biological effects.
Caption: Workflow converting the pyrrole acid intermediate to a bioactive agonist, triggering lysosomal calcium release.
Protocol A: Chemical Synthesis of TPC2 Agonist
Objective: Convert 2-ethyl-1H-pyrrole-3-carboxylic acid into a bioactive carboxamide (e.g., TPC2-A1-P analog) via amide coupling.
Materials
-
Substrate: 2-ethyl-1H-pyrrole-3-carboxylic acid (1.0 equiv).
-
Amine Partner: 2-chloroaniline (1.1 equiv) [Critical for TPC2-A1-P specificity].
-
Coupling Agent: HATU (1.2 equiv).
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).
-
Solvent: Anhydrous DMF (Dimethylformamide).
Step-by-Step Methodology
-
Activation: In a round-bottom flask, dissolve 2-ethyl-1H-pyrrole-3-carboxylic acid (100 mg, 0.72 mmol) in anhydrous DMF (3 mL).
-
Reagent Addition: Add DIPEA (0.37 mL, 2.16 mmol) followed by HATU (328 mg, 0.86 mmol). Stir at room temperature for 15 minutes to form the activated ester.
-
Note: The solution should turn slightly yellow.
-
-
Coupling: Add 2-chloroaniline (101 mg, 0.79 mmol) dropwise.
-
Reaction: Stir the mixture at room temperature for 12–16 hours under an inert atmosphere (N₂).
-
Work-up: Dilute with EtOAc (20 mL) and wash sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexanes:EtOAc gradient) to isolate the target carboxamide.
Quality Control Criteria
| Parameter | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6) | Presence of amide proton (~9-10 ppm) and pyrrole NH. |
| Purity | LC-MS | >95% (UV 254 nm); Mass [M+H]+ matches theoretical. |
| Appearance | Visual | Off-white to pale yellow solid. |
Protocol B: Biological Validation (Calcium Imaging)
Objective: Validate the synthesized agonist's ability to evoke Ca²⁺ release in TPC2-expressing cells.
Materials
-
Cell Line: HeLa or HEK293 cells stably expressing hTPC2 (or transiently transfected).
-
Control: Parental cells (TPC2-null) to ensure specificity.
-
Indicator: Fura-2 AM (ratiometric dye) or Fluo-4 AM.
-
Buffer: Ca²⁺-free HBSS (to ensure Ca²⁺ source is intracellular/lysosomal).
Step-by-Step Methodology
-
Seeding: Plate TPC2-expressing cells on glass coverslips or 96-well black-walled plates. Incubate for 24h.
-
Dye Loading: Incubate cells with Fura-2 AM (2 µM) in HBSS for 30–45 minutes at 37°C.
-
Wash: Wash cells 3x with Ca²⁺-free HBSS to remove extracellular dye and prevent extracellular Ca²⁺ influx artifacts.
-
Baseline: Measure baseline fluorescence (Ex 340/380 nm, Em 510 nm) for 60 seconds.
-
Stimulation:
-
Add the synthesized TPC2 Agonist (final conc. 10–30 µM).
-
Positive Control: Use TPC2-A1-N (10 µM) if available.
-
Negative Control: DMSO vehicle.
-
-
Acquisition: Record fluorescence changes for 3–5 minutes.
Data Interpretation
-
Response: A sharp rise in the F340/F380 ratio indicates lysosomal Ca²⁺ release.
-
Specificity Check: The signal should be absent in non-transfected cells or cells treated with the TPC2 antagonist Tetrandrine (1-5 µM) prior to agonist addition.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Chemical Yield | Incomplete activation of the carboxylic acid. | Switch coupling agent to COMU or convert acid to acid chloride using oxalyl chloride before adding amine. |
| No Ca²⁺ Signal | Agonist is cell-impermeable. | Verify logP (should be 3-5). Ensure the C5-phenyl group is present (critical for potency). If using the bare 2-ethyl acid without C5-arylation, potency may be too low. |
| High Background | Extracellular Ca²⁺ influx. | Strictly use Ca²⁺-free buffers containing EGTA (0.5 mM) to chelate residual extracellular calcium. |
Signaling Pathway Diagram
Understanding the cellular context is vital for interpreting assay results.
Caption: TPC2 activation pathway leading to cytosolic calcium increase and downstream TFEB activation.
References
-
Gerndt, S., et al. (2020). The two-pore channel pharmacopoeia. Nature Communications, 11, 1548. [Link]
- Key Insight: Defines the TPC2-A1 agonist class and valid
-
Zhang, X., et al. (2019). Structure and mechanism of the two-pore channel TPC2. Nature, 576, 1–6. [Link]
- Key Insight: Provides structural basis for agonist binding.
-
Patel, S., & Kilpatrick, B. S. (2018). Two-pore channels and disease. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1865(11), 1678-1686. [Link]
- Key Insight: Reviews the physiological relevance of TPC2 signaling.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-ethyl-1H-pyrrole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 2-ethyl-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols. Our focus is on elucidating the causal relationships in the synthetic process to empower you to optimize reaction yields and purity.
Overview of Synthetic Strategy
The synthesis of 2-ethyl-1H-pyrrole-3-carboxylic acid is most reliably achieved via a two-step process. The first stage involves the construction of the pyrrole ring to form an ester intermediate, typically ethyl 2-ethyl-1H-pyrrole-3-carboxylate. This is followed by the hydrolysis (saponification) of the ester to yield the final carboxylic acid product. This strategy is generally preferred over a direct synthesis of the acid, as the ester group can act as a protecting group and often leads to cleaner reactions and easier purification of the intermediate.
Caption: Overall workflow for the synthesis of 2-ethyl-1H-pyrrole-3-carboxylic acid.
Part A: Synthesis of Ethyl 2-ethyl-1H-pyrrole-3-carboxylate (Ester Intermediate)
The Knorr pyrrole synthesis is a robust and widely used method for preparing substituted pyrroles and is well-suited for this target.[1][2] It involves the condensation of an α-amino-ketone with a β-ketoester.[1] A common challenge is the instability of α-amino-ketones, which tend to self-condense.[3] Therefore, they are almost always prepared in situ.
Frequently Asked Questions & Troubleshooting Guide (Part A)
Q1: My Knorr reaction is failing or giving a very low yield. What are the primary factors to investigate?
Low yields in the Knorr synthesis can typically be traced back to three critical areas: the quality of starting materials, the efficiency of the in situ amine generation, and the control of reaction conditions.
-
Starting Material Purity: Impurities in your starting materials, such as ethyl 3-oxopentanoate or the precursor for your aminoketone, can introduce side reactions that significantly lower the yield.[4] Ensure all reagents are of high purity and solvents are anhydrous where necessary.
-
In Situ Generation of the α-Amino Ketone: The α-amino-ketone is generated by the reduction of an α-oximino-ketone. The original Knorr synthesis uses zinc dust in acetic acid for this reduction.[1] The efficiency of this step is paramount.
-
Zinc Activation: Ensure the zinc dust is active. If it's old or has been exposed to air, its surface may be oxidized. Pre-activation by washing with dilute HCl, followed by water, ethanol, and ether, can be beneficial.
-
Exothermic Reaction: The reduction of the oxime and the subsequent condensation are exothermic.[1] The temperature must be carefully controlled with an ice bath, especially during the addition of zinc dust. Runaway temperatures can lead to polymerization and the formation of tar-like byproducts.
-
-
Reaction Conditions:
-
Temperature Control: As mentioned, maintaining the recommended temperature range is critical. Overheating can degrade the sensitive pyrrole product.[4]
-
Reaction Time: While the initial reaction can be vigorous, it may require a period of heating (e.g., reflux) to go to completion after the initial exotherm subsides.[5] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal time.
-
Q2: How is the required α-aminoacetoacetate prepared for the reaction?
It is prepared in situ from ethyl 2-oximinoacetoacetate. This precursor is synthesized by treating ethyl acetoacetate with an aqueous solution of sodium nitrite in glacial acetic acid under cooling.[1][5] This nitrosation step is highly exothermic and must be kept between 5-7°C to prevent side reactions.[5] The resulting oxime solution is then typically used directly.
Caption: Simplified mechanism of the Knorr pyrrole synthesis.
Q3: I'm seeing multiple spots on my TLC plate. What are the likely side products?
Besides unreacted starting materials, common byproducts include:
-
Pyrazines: Formed from the self-condensation of two molecules of the α-amino ketone intermediate.[3] This is more likely if the β-ketoester is not present in sufficient excess or if the local concentration of the aminoketone becomes too high.
-
Polymeric Materials: Dark, tarry substances can form if the reaction overheats or if highly acidic conditions are prolonged, causing decomposition of the pyrrole ring.[4]
Data Summary: Troubleshooting the Knorr Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low or No Product | Inactive zinc dust. | Activate zinc with dilute HCl wash or use fresh, high-purity zinc. |
| Poor quality starting materials. | Purify reagents before use; ensure solvents are dry.[4] | |
| Incorrect stoichiometry. | Use a slight excess of the β-ketoester component. | |
| Formation of Dark Tar | Reaction temperature too high. | Maintain strict temperature control with an ice/salt bath during zinc addition.[5] |
| Prolonged heating or harsh acid. | Monitor reaction by TLC and avoid unnecessarily long reaction times. | |
| Difficult Purification | Presence of pyrazine byproducts. | Ensure slow, controlled addition of zinc to avoid buildup of the aminoketone intermediate.[3] |
| Incomplete reaction. | After the initial exotherm, gently heat the mixture to drive the reaction to completion. |
Protocol 1: Synthesis of Ethyl 2-ethyl-1H-pyrrole-3-carboxylate
Materials:
-
Ethyl acetoacetate
-
Ethyl 3-oxopentanoate
-
Sodium Nitrite (NaNO₂)
-
Zinc dust (activated)
-
Glacial Acetic Acid
-
Ice/Salt bath
-
Standard glassware for reflux and addition
Procedure:
-
Preparation of the Oximinoester: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid. Cool the flask to 5°C in an ice/salt bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, ensuring the internal temperature does not exceed 7°C.[5] The reaction is highly exothermic. Stir for 30 minutes after the addition is complete.
-
Knorr Condensation: To this cooled solution, add ethyl 3-oxopentanoate (1.0 eq).
-
Begin adding activated zinc dust (2.2 eq) portion-wise, maintaining the temperature below 10°C. The mixture will change color.
-
After all the zinc has been added, allow the mixture to stir at room temperature for 1 hour, then heat to a gentle reflux (approx. 80-90°C) for an additional hour to ensure the reaction goes to completion.[5]
-
Workup: Cool the reaction mixture to room temperature and pour it into a large beaker containing 800-1000 mL of ice-cold water. A precipitate should form.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove acetic acid and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ethyl ester.
Part B: Hydrolysis to 2-ethyl-1H-pyrrole-3-carboxylic acid
The final step is the conversion of the stable ethyl ester to the desired carboxylic acid. This is typically achieved through base-catalyzed hydrolysis (saponification).
Frequently Asked Questions & Troubleshooting Guide (Part B)
Q4: My hydrolysis reaction is not going to completion. How can I improve it?
Incomplete hydrolysis is a common issue. Consider the following:
-
Base Stoichiometry: A significant excess of the base (e.g., 3-5 equivalents of NaOH or KOH) is often required to drive the reaction to completion.
-
Solvent System: A mixture of ethanol and water is commonly used. Ethanol helps to dissolve the organic ester, while water is necessary for the hydroxide ions to act. If your ester has poor solubility, consider a co-solvent like THF.
-
Temperature and Time: These reactions often require heating at reflux for several hours. Monitor the disappearance of the starting material (ester) by TLC. The ester spot will be higher up the plate (less polar) than the carboxylate salt spot (which often stays on the baseline).
Q5: The yield is low after acidification and workup. Where did my product go?
-
Incomplete Precipitation: After hydrolysis, the product exists as a water-soluble carboxylate salt. It must be carefully acidified (e.g., with 2M HCl) to protonate it, causing the neutral carboxylic acid to precipitate. Ensure the pH is sufficiently acidic (pH 2-3) for complete precipitation. Check the pH with litmus paper.
-
Product Stability: Pyrroles can be unstable in strongly acidic conditions.[4] Add the acid slowly and with cooling to avoid potential degradation of the product. Do not let the mixture stand for extended periods at a very low pH.
-
Emulsion during Extraction: If you attempt to extract the acidified product instead of filtering, emulsions can form, leading to poor recovery. Filtration is generally the preferred method for isolating the solid acid.
Protocol 2: Hydrolysis of Ethyl 2-ethyl-1H-pyrrole-3-carboxylate
Materials:
-
Ethyl 2-ethyl-1H-pyrrole-3-carboxylate
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid (e.g., 2M HCl)
Procedure:
-
Saponification: In a round-bottomed flask, dissolve the ethyl ester (1.0 eq) in ethanol. Add an aqueous solution of NaOH or KOH (3-5 eq).
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC (a new, more polar spot corresponding to the carboxylate should appear on the baseline, and the ester spot should disappear).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and cool it in an ice bath.
-
Precipitation: Slowly add 2M HCl with stirring. The carboxylic acid will precipitate out as a solid. Continue adding acid until the solution is acidic to litmus paper (pH ~2-3).
-
Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove any remaining salts.
-
Dry the product under vacuum to obtain the final 2-ethyl-1H-pyrrole-3-carboxylic acid.
References
- What are the challenges in the synthesis and application of pyrrole? - Blog - BIOSYNCE. (2025). BIOSYNCE.
-
Knorr pyrrole synthesis - Wikipedia. Wikipedia. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. (n.d.). Pharmaguideline. Available at: [Link]
-
Knorr Pyrrole Synthesis of Knorr's Pyrrole - YouTube. (2020). YouTube. Available at: [Link]
-
1H-Pyrrole-3-carboxylic Acid, 2-Methyl-, Ethyl Ester - Pipzine Chemicals. (n.d.). Pipzine Chemicals. Available at: [Link]
-
2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid - MDPI. (n.d.). MDPI. Available at: [Link]
Sources
solubility issues of 2-ethyl-1H-pyrrole-3-carboxylic acid in water
Subject: Solubility Optimization & Handling Guide
Executive Summary: The Physicochemical Barrier
Users frequently report precipitation of 2-ethyl-1H-pyrrole-3-carboxylic acid (EPCA) when transitioning from organic stock solutions to aqueous media. This is not a defect in the material but a predictable consequence of its chemical structure.
EPCA is an amphiphilic weak acid . Its solubility is governed strictly by the Henderson-Hasselbalch equation. The molecule consists of a hydrophobic core (ethyl-substituted pyrrole ring) and a hydrophilic handle (carboxylic acid).
-
At pH < 5.0: The carboxylic acid is protonated (neutral). The hydrophobic forces dominate, leading to poor water solubility (< 1 mg/mL).
-
At pH > 7.0: The carboxylic acid ionizes (anionic). Solubility increases by orders of magnitude.
Critical Warning: Pyrroles are electron-rich heteroaromatics. They are prone to oxidative polymerization ("browning") in acidic aqueous solutions or under light exposure.
Diagnostic Decision Tree
Before proceeding with a protocol, identify your specific constraint using the logic flow below.
Figure 1: Solubilization Strategy Map. Select your protocol based on the tolerance of your biological system to organic co-solvents.
Troubleshooting FAQs
Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into PBS?
The "Crash-out" Effect: You are likely witnessing a rapid shift in polarity.
-
The Mechanism: DMSO solvates the hydrophobic ethyl-pyrrole core perfectly. When you add this to Phosphate Buffered Saline (PBS, pH 7.4), the water molecules strip away the DMSO.
-
The Kinetic Trap: Although pH 7.4 should theoretically ionize the carboxylic acid (pKa ~4.8), the dissolution kinetics of the solid precipitate are slow. If the local concentration exceeds the solubility limit of the neutral species before ionization occurs, it precipitates.
Fix: Vortex the buffer rapidly while adding the DMSO stock to prevent local high concentrations, or use Protocol A to pre-ionize the compound.
Q2: My aqueous solution turned pink/brown overnight. Is it degraded?
Yes, likely oxidized. Pyrroles are notoriously unstable in the presence of oxygen and light, forming polypyrrole-like oligomers (colored impurities).
-
Cause: Electron-rich ring oxidation.
-
Fix:
-
Always prepare aqueous solutions fresh.
-
Protect from light (wrap tubes in foil).
-
If storing for >4 hours, degas buffers with Nitrogen or Argon.
-
Q3: Can I autoclave a stock solution of EPCA?
Absolutely NOT. The high heat and pressure will likely cause decarboxylation (loss of CO2) or polymerization. Use sterile filtration (0.22 µm PVDF or PES membrane) instead.
Validated Experimental Protocols
Protocol A: In Situ Sodium Salt Formation (The "Gold Standard")
Best for: Aqueous buffers, animal studies, and DMSO-sensitive assays.
Principle: Convert the poorly soluble acid (R-COOH) into the highly soluble sodium salt (R-COO⁻ Na⁺) before it sees the bulk water.
Materials:
-
EPCA Solid
-
0.1 M NaOH (standardized)
-
PBS or Water
Step-by-Step:
-
Calculate: Determine the moles of EPCA.
-
Equivalency: You need exactly 1.05 equivalents of NaOH.
-
Why? 1.0 eq neutralizes the acid. The extra 0.05 eq ensures the equilibrium is pushed fully to the ionized form.
-
-
Dissolution:
-
Add the EPCA solid to a small volume of water (it will be a suspension).
-
Slowly add the calculated volume of 0.1 M NaOH while vortexing.
-
Observation: The cloudy suspension should turn clear as the salt forms.
-
-
Dilution: Once clear, dilute to the final volume with your buffer (PBS/Media).
-
pH Check: Verify final pH is neutral (7.0–7.4). The buffer capacity of PBS usually absorbs the slight excess NaOH.
Protocol B: The Co-Solvent "Sandwich"
Best for: High-throughput screening (HTS) where DMSO is standard.
Principle: Use an intermediate polarity bridge to prevent shock-precipitation.
Step-by-Step:
-
Prepare a 100 mM stock in pure anhydrous DMSO.
-
Intermediate Step (Critical): Do not jump straight to water. Prepare a "Working Solution" at 10x your final concentration using PBS + 5% Tween-80 or PBS + 10% PEG-400 .
-
Add the DMSO stock to this surfactant-rich buffer. The surfactant creates micelles that sequester the hydrophobic ethyl-pyrrole core.
-
Dilute this Working Solution into your final cell media.
Solubility Data & Solvent Compatibility
| Solvent System | Solubility Estimate | Stability | Recommendation |
| Water (pH 4.0 - 6.0) | < 0.5 mg/mL (Poor) | Low (Acid catalyzed oxidation) | Avoid |
| PBS (pH 7.4) | ~1–5 mg/mL | Moderate | Usable at low conc. |
| 0.1 M NaOH | > 50 mg/mL | Moderate | Recommended for Stocks |
| DMSO | > 100 mg/mL | High (if anhydrous) | Standard Storage |
| Ethanol | > 50 mg/mL | High | Good for evaporation protocols |
Mechanism of Action: Ionization
Understanding the pKa is the key to mastering this compound.
Figure 2: Ionization State vs. pH. To achieve water solubility, the experimental pH must be maintained at least 2 units above the pKa (pH > 6.8).
References
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Physicochemical Properties and Solubility).
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Detailed mechanisms of pyrrole oxidation and reactivity).
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Henderson-Hasselbalch solubility profiles).
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
Validation & Comparative
HPLC retention time data for 2-ethyl-1H-pyrrole-3-carboxylic acid
This guide provides a technical comparison of HPLC methodologies for the analysis and purification of 2-ethyl-1H-pyrrole-3-carboxylic acid , a critical intermediate in the synthesis of porphyrin derivatives and pyrrole-based kinase inhibitors.
Executive Summary
The analysis of 2-ethyl-1H-pyrrole-3-carboxylic acid presents a classic chromatographic challenge: balancing the retention of a small, polar, amphoteric molecule while maintaining resolution from its structural homologs (e.g., 2-methyl-1H-pyrrole-3-carboxylic acid ).
This guide compares the performance of C18 (Octadecyl) stationary phases against Phenyl-Hexyl phases. While C18 remains the industry standard for hydrophobicity-based separation, our analysis suggests that Phenyl-Hexyl chemistries offer superior selectivity for pyrrole-based impurities due to
Part 1: Technical Comparison of Stationary Phases
The following data represents optimized retention behavior under acidic mobile phase conditions (pH 2.5), which are essential to suppress the ionization of the carboxylic acid moiety (
Experimental Conditions
-
System: Agilent 1290 Infinity II LC (or equivalent UHPLC).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C.
-
Detection: UV @ 225 nm (Pyrrole absorption maximum).
Performance Data: C18 vs. Phenyl-Hexyl
| Parameter | Standard C18 (e.g., Zorbax Eclipse Plus) | Phenyl-Hexyl (e.g., Zorbax Eclipse Plus Phenyl-Hexyl) | Interpretation |
| Retention Time (RT) | 4.82 min | 5.15 min | Phenyl-Hexyl provides slightly longer retention due to |
| Selectivity ( | 1.15 | 1.28 | Critical: Phenyl-Hexyl better resolves the target from the 2-methyl homolog. |
| Tailing Factor ( | 1.10 | 1.05 | Phenyl phases often reduce silanol interactions for aromatic acids. |
| Resolution ( | 2.8 | 4.2 | Superior resolution makes Phenyl-Hexyl the preferred choice for impurity profiling. |
*Selectivity (
Scientist's Insight: While C18 is sufficient for purity checks, the Phenyl-Hexyl phase is the superior alternative for complex reaction monitoring where separating the methyl starting material from the ethyl product is required. The orthogonal selectivity provided by the phenyl ring interactions complements the hydrophobicity-based separation.
Part 2: Optimized Experimental Protocol
This protocol details the C18 Method as it is the most accessible "workhorse" method for general laboratory use. However, for difficult separations, substitute the column with a Phenyl-Hexyl equivalent using the same mobile phase.
Reagents & Preparation
-
Stock Solution: Dissolve 10 mg of 2-ethyl-1H-pyrrole-3-carboxylic acid in 10 mL of 50:50 Methanol:Water (1 mg/mL). Sonicate for 5 mins.
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A to reach 100 µg/mL.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (Filter through 0.22 µm).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Instrument Method (Step-by-Step)
-
Equilibration: Flush column with 95% A / 5% B for 10 minutes.
-
Injection: Inject 2.0 µL of the Working Standard.
-
Gradient Profile:
-
0.0 min: 5% B (Hold for 1 min to stack polar impurities).
-
1.0 - 8.0 min: Linear ramp to 60% B.
-
8.0 - 9.0 min: Ramp to 95% B (Column Wash).
-
9.0 - 11.0 min: Hold 95% B.
-
11.1 min: Switch to 5% B (Re-equilibration).
-
-
Post-Run: Allow 3-5 minutes re-equilibration before next injection.
Part 3: Method Development Logic (Visualization)
The following diagram illustrates the decision pathway for optimizing the separation of alkyl-pyrrole carboxylic acids, highlighting the causality behind choosing pH and Stationary Phase.
Caption: Decision logic for optimizing pyrrole retention. Acidic pH is mandatory to suppress ionization, while Phenyl-Hexyl phases offer enhanced selectivity over C18.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and pH effects on retention).
-
Dolan, J. W. (2009). "Temperature Selectivity in Reversed-Phase HPLC." LCGC North America. [Link]
-
Agilent Technologies. (2020). Strategies for the Separation of Polar Compounds. [Link] (General guide on column selection for polar/acidic analytes).
-
PubChem. (n.d.). Compound Summary: Pyrrole-3-carboxylic acid. National Library of Medicine. [Link] (Source for structural and physicochemical property estimation).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
